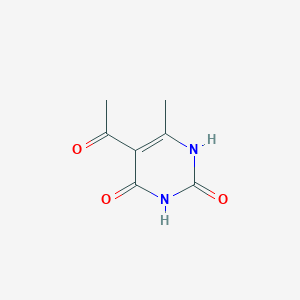

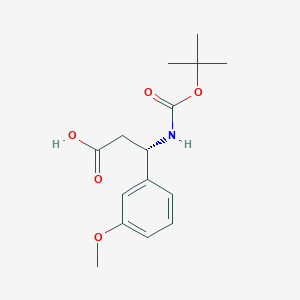

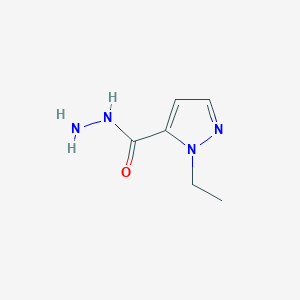

1-ethyl-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-ethyl-1H-pyrazole-5-carbohydrazide" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in various fields of chemistry and medicine. Pyrazole derivatives are synthesized through various methods, including annulation, condensation, and cyclocondensation reactions, and are characterized by their unique molecular structures, which often include nitrogen atoms within a five-membered ring .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazides with different reagents under specific conditions. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was achieved through a one-pot condensation reaction of ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine . Similarly, the synthesis of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate involved the use of IR, 1H NMR, 13C NMR, and MS for purity analysis . These methods demonstrate the versatility of synthetic approaches for creating pyrazole derivatives, which can be tailored to produce compounds with specific properties and biological activities .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are often confirmed using single-crystal X-ray diffraction studies, which provide detailed information about the 3D arrangement of atoms within the crystal lattice. For example, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is stabilized by intermolecular interactions such as C-H···O and C-H···π interactions . Density functional theory (DFT) calculations are also employed to predict and compare the molecular geometry and electronic structure of these compounds, which are found to be in good agreement with experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, the reaction of ethyl 5(3)-(4-methoxyphenyl)-1H-pyrazole-3(5)carboxylate with hydrazine hydrate produced a carbohydrazide, which further reacted with aromatic aldehydes to yield substituted pyrazole hydrazones . These reactions demonstrate the reactivity of the pyrazole ring and its ability to form diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The presence of functional groups such as carbohydrazide and carboxylate influences the solubility, melting point, and stability of these compounds. Spectroscopic methods, including NMR, IR, and mass spectrometry, are essential for determining these properties and confirming the identity of the synthesized compounds . Additionally, the biological activities of pyrazole derivatives, such as their inhibitory effects on enzymes like α-glucosidase and α-amylase, are evaluated through in vitro assays and molecular docking studies, highlighting their potential as therapeutic agents .

Applications De Recherche Scientifique

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .

- They are used as scaffolds in the synthesis of bioactive chemicals .

- Several pyrazole-containing moieties have found their therapeutic application clinically, as NSAIDs such as celecoxib, lonazolac, tepoxaline, antipyrine (analgesic and antipyretic), phenylbutazone (in rheumatoid arthritis, osteoarthritis), novalgine, deracoxib, difenamizole, mepirizole, SC-560, crizotinib, pyrazofurin, and many more are already in the market .

-

Agrochemistry

-

Coordination Chemistry and Organometallic Chemistry

Propriétés

IUPAC Name |

2-ethylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-10-5(3-4-8-10)6(11)9-7/h3-4H,2,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQLSSKUSMVWFIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427318 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

1001755-76-5 |

Source

|

| Record name | 1-ethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.